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Introduction

Pseudouridine (Ψ), a C-glycoside isomer of uridine, is the most abundant post-transcriptional

modification found in various RNA species, including tRNA, rRNA, and snRNA.[1][2] Its unique

C-C glycosidic bond provides greater conformational flexibility compared to the N-C bond in

uridine, and the additional hydrogen bond donor at the N1 position allows for novel interactions

that can influence RNA structure and function.[1][2] The therapeutic potential of modified

nucleosides has been highlighted by the success of N1-methylpseudouridine in mRNA

vaccines, which enhances protein expression and reduces immunogenicity.[1] While N1-

methylpseudouridine has been a major focus, other modifications at the N1 position, such as

benzoylation, remain less explored.

This technical guide provides a comprehensive overview of the chemical properties of N1-
Benzoyl pseudouridine. Due to the limited direct literature on this specific compound, this

guide presents a prospective synthesis, characterization protocols, and potential properties

based on established knowledge of pseudouridine chemistry and the N-benzoylation of other

nucleosides. This document is intended for researchers, scientists, and drug development

professionals interested in the synthesis and characterization of novel pseudouridine

derivatives.

Proposed Synthesis of N1-Benzoyl Pseudouridine
The synthesis of N1-Benzoyl pseudouridine can be approached by a multi-step process

involving the protection of the ribose hydroxyl groups, followed by the selective benzoylation of
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the N1 position of the pseudouridine base, and concluding with the removal of the protecting

groups. A similar strategy has been successfully employed for the N-benzoylation of uridine.[3]

Experimental Protocol:
Step 1: Protection of Ribose Hydroxyl Groups

The 2', 3', and 5' hydroxyl groups of pseudouridine are first protected to prevent unwanted side

reactions during the benzoylation of the base. A common method is the formation of a tri-O-

benzoyl derivative.

Materials: Pseudouridine, Pyridine (anhydrous), Benzoyl chloride, Dichloromethane (DCM,

anhydrous).

Procedure:

Dissolve pseudouridine in anhydrous pyridine.

Cool the solution to 0 °C in an ice bath.

Slowly add an excess of benzoyl chloride (e.g., 4 equivalents) to the solution while stirring.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding cold water or methanol.

Extract the product with dichloromethane (DCM) and wash the organic layer sequentially

with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting 2',3',5'-tri-O-benzoyl-pseudouridine by column chromatography on

silica gel.

Step 2: N1-Benzoylation of Protected Pseudouridine
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With the hydroxyl groups protected, the N1 position of the pseudouridine base can be

selectively benzoylated.

Materials: 2',3',5'-tri-O-benzoyl-pseudouridine, Sodium hydride (NaH), N,N-

Dimethylformamide (DMF, anhydrous), Benzoyl chloride.

Procedure:

Dissolve 2',3',5'-tri-O-benzoyl-pseudouridine in anhydrous DMF.

Add sodium hydride (NaH) portion-wise at 0 °C to deprotonate the N1 position.

Stir the mixture at 0 °C for 30-60 minutes.

Slowly add one equivalent of benzoyl chloride.

Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

After the reaction is complete, carefully quench with methanol or water.

Extract the product with a suitable organic solvent like ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solvent and purify the product, N1-Benzoyl-2',3',5'-tri-O-benzoyl-

pseudouridine, by column chromatography.

Step 3: Deprotection of Benzoyl Groups

The final step is the removal of the benzoyl protecting groups from the ribose moiety to yield

N1-Benzoyl pseudouridine.

Materials: N1-Benzoyl-2',3',5'-tri-O-benzoyl-pseudouridine, Methanolic ammonia.

Procedure:

Dissolve the fully benzoylated product in a saturated solution of ammonia in methanol.

Stir the solution at room temperature for 24-48 hours.
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Monitor the deprotection by TLC.

Once the reaction is complete, evaporate the solvent under reduced pressure.

Purify the final product, N1-Benzoyl pseudouridine, using column chromatography or

recrystallization.

Step 1: Protection Step 2: N1-Benzoylation Step 3: Deprotection

Pseudouridine 2',3',5'-tri-O-benzoyl-
pseudouridine

Benzoyl Chloride,
Pyridine N1-Benzoyl-2',3',5'-tri-O-

benzoyl-pseudouridine

1. NaH, DMF
2. Benzoyl Chloride N1-Benzoyl

pseudouridine

Methanolic
Ammonia

Click to download full resolution via product page

Proposed synthetic workflow for N1-Benzoyl pseudouridine.

Chemical and Physical Properties
Specific quantitative data for N1-Benzoyl pseudouridine is not widely available in the current

literature. The following table summarizes the expected properties based on the known

characteristics of pseudouridine and other N-benzoylated nucleosides.
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Property
Expected Value /
Characteristic

Method of Determination

Molecular Formula C₁₆H₁₆N₂O₇ Mass Spectrometry

Molecular Weight 348.31 g/mol Mass Spectrometry

Appearance White to off-white solid Visual Inspection

Solubility

Expected to be soluble in polar

organic solvents like DMSO

and DMF, and moderately

soluble in methanol and

ethanol.[1]

Solubility Assays

Melting Point

Not determined. Expected to

be higher than pseudouridine

(221-222 °C).

Differential Scanning

Calorimetry (DSC) or Melting

Point Apparatus

¹H NMR

Characteristic signals for the

ribose protons, the C6-H of the

uracil ring, and aromatic

protons of the benzoyl group.

Nuclear Magnetic Resonance

(NMR) Spectroscopy

¹³C NMR

Resonances for the ribose

carbons, the uracil ring

carbons, and the benzoyl

group carbons, including the

carbonyl carbon.

NMR Spectroscopy

UV-Vis Spectrum

Expected to have a maximum

absorption wavelength (λmax)

shifted compared to

pseudouridine due to the

benzoyl chromophore.

UV-Vis Spectrophotometry

Reactivity

The N1-benzoyl group can be

susceptible to hydrolysis under

basic conditions. The ribose

hydroxyls will undergo typical

reactions.

Reactivity studies with various

reagents
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Analytical and Characterization Protocols
The successful synthesis and purity of N1-Benzoyl pseudouridine would be confirmed using

a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the anomeric

proton (H1') of the ribose, other ribose protons (H2', H3', H4', H5'), the C6 proton of the uracil

base, and the aromatic protons of the N1-benzoyl group. The chemical shift of the C6-H may

be influenced by the electronic effects of the benzoyl group. The N3-H proton of the uracil

ring should also be observable.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon

skeleton. Expected signals include those for the five ribose carbons, the carbons of the uracil

base (C2, C4, C5, C6), and the carbons of the benzoyl group, including the carbonyl carbon.

Sample Preparation: A sample of N1-Benzoyl pseudouridine (1-5 mg) would be dissolved

in a deuterated solvent such as DMSO-d₆ or CD₃OD for analysis.

Mass Spectrometry (MS)
Technique: High-resolution mass spectrometry (HRMS) using techniques like Electrospray

Ionization (ESI) would be used to confirm the molecular weight of N1-Benzoyl
pseudouridine.

Expected Result: The ESI-MS spectrum in positive ion mode should show a prominent peak

corresponding to the [M+H]⁺ ion at m/z 349.1030 and/or the [M+Na]⁺ ion at m/z 371.0850.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the

fragmentation pattern, which would likely involve the loss of the benzoyl group and

fragmentation of the ribose moiety. This can help to confirm the structure.

Chromatographic Methods
Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the

synthesis and deprotection steps. A suitable mobile phase (e.g., a mixture of
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dichloromethane and methanol or ethyl acetate and hexanes) would be used to separate the

starting materials, intermediates, and the final product based on their polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the

purity of the final compound and for purification. A reversed-phase C18 column with a

gradient of water and acetonitrile (often with a small amount of a modifier like formic acid or

trifluoroacetic acid) would be a standard method. The retention time of N1-Benzoyl
pseudouridine would be longer than that of pseudouridine due to the increased

hydrophobicity from the benzoyl group.

Potential Biological Significance
While there is no direct evidence in the literature regarding the biological activity of N1-Benzoyl
pseudouridine, some inferences can be drawn based on related compounds.

Enzyme Interactions: The N1 position of pseudouridine is a hydrogen bond donor and can be

a site for enzymatic modification, such as methylation by pseudouridine-N1-specific

methyltransferases.[4] The presence of a bulky benzoyl group at this position would likely

block such enzymatic modifications. This could be a useful tool for studying the function of

these enzymes.

RNA Structure and Function: The N1-H of pseudouridine can participate in tertiary

interactions within RNA, stabilizing its structure.[2] The replacement of this hydrogen bond

donor with a benzoyl group would alter these potential interactions, which could in turn affect

RNA folding and function.

Therapeutic Applications: The benzoyl group can influence the lipophilicity and cell

permeability of a molecule. N-benzoylated analogs of other nucleosides have been

investigated for their biological activities, including as antineoplastic and antiviral agents.[5] It

is plausible that N1-Benzoyl pseudouridine could exhibit interesting biological properties,

but this would require experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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